Cas no 853798-93-3 (3-PYRIDINECARBOXYLIC ACID, 2-FLUORO-4-IODO-, ETHYL ESTER)

3-Pyridinecarboxylic acid, 2-fluoro-4-iodo-, ethyl ester is a fluorinated and iodinated pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of both fluorine and iodine substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic scaffolds. Its well-defined structure and functional group compatibility make it suitable for precision synthesis in research and industrial settings. Proper handling is advised due to the presence of halogenated moieties.
3-PYRIDINECARBOXYLIC ACID, 2-FLUORO-4-IODO-, ETHYL ESTER structure
853798-93-3 structure
Product Name:3-PYRIDINECARBOXYLIC ACID, 2-FLUORO-4-IODO-, ETHYL ESTER
CAS No:853798-93-3
MF:C8H7FINO2
MW:295.049557924271
CID:3299477
PubChem ID:86053805
Update Time:2025-10-28

3-PYRIDINECARBOXYLIC ACID, 2-FLUORO-4-IODO-, ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 3-PYRIDINECARBOXYLIC ACID, 2-FLUORO-4-IODO-, ETHYL ESTER
    • 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester
    • ethyl 2-fluoro-4-iodonicotinate
    • ethyl 2-fluoro-4-iodopyridine-3-carboxylate
    • E93892
    • SCHEMBL17091353
    • CS-0191835
    • 853798-93-3
    • MFCD28796778
    • Inchi: 1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3
    • InChI Key: OULZTTDLVMNBNT-UHFFFAOYSA-N
    • SMILES: C1(F)=NC=CC(I)=C1C(OCC)=O

Computed Properties

  • Exact Mass: 294.95055Da
  • Monoisotopic Mass: 294.95055Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 39.2Ų

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Additional information on 3-PYRIDINECARBOXYLIC ACID, 2-FLUORO-4-IODO-, ETHYL ESTER

3-Pyridinecarboxylic Acid, 2-Fluoro-4-Iodo-, Ethyl Ester (CAS No. 853798-93-3)

The compound 3-Pyridinecarboxylic Acid, 2-Fluoro-4-Iodo-, Ethyl Ester (CAS No. 853798-93-3) is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its pyridine ring structure, which serves as the core framework, with specific substituents that confer unique chemical and biological properties. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, and in this case, it is substituted with a fluorine atom at position 2, an iodine atom at position 4, and an ethyl ester group at position 3.

The synthesis of 3-Pyridinecarboxylic Acid, 2-Fluoro-4-Iodo-, Ethyl Ester involves a series of intricate organic reactions. The process typically begins with the preparation of the pyridine ring through methods such as the Hantzsch dihydropyridine synthesis or the Knorr pyrrole synthesis. Subsequent steps involve the introduction of the fluorine and iodine substituents via nucleophilic aromatic substitution or electrophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group at position 3. This multi-step synthesis requires precise control over reaction conditions to ensure high yields and purity of the final product.

One of the most notable features of this compound is its biological activity, which has been extensively studied in recent years. Research has shown that 3-Pyridinecarboxylic Acid, 2-Fluoro-4-Iodo-, Ethyl Ester exhibits potent anti-inflammatory and antioxidant properties. These properties make it a promising candidate for use in drug development, particularly in the treatment of chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

In addition to its biological applications, this compound has also found use in materials science. The pyridine ring structure and its substituents provide unique electronic properties that make it suitable for use in organic electronics. Recent studies have explored its potential as a component in organic light-emitting diodes (OLEDs) and solar cells, where it can act as an electron transport layer or a photosensitive material.

The chemical stability of 3-Pyridinecarboxylic Acid, 2-Fluoro-4-Iodo-, Ethyl Ester is another key attribute that makes it valuable in various applications. The presence of the ethyl ester group enhances solubility in organic solvents, facilitating its use in solution-based chemical reactions. Furthermore, the fluorine and iodine substituents contribute to the compound's resistance to hydrolysis and oxidation under certain conditions.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the electronic structure of 3-Pyridinecarboxylic Acid, 2-Fluoro-4-Iodo-, Ethyl Ester is highly sensitive to changes in its substituent pattern. This sensitivity can be exploited to design derivatives with tailored electronic properties for specific applications.

In conclusion, 3-Pyridinecarboxylic Acid, 2-Fluoro-4-Iodo-, Ethyl Ester (CAS No. 853798-93-3) is a versatile compound with a wide range of potential applications in chemistry, pharmacology, and materials science. Its unique structure and properties make it an attractive target for further research and development. As new studies continue to uncover its capabilities, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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